molecular formula C7H8N4O B2907181 4-(Azidomethyl)-3-cyclopropyl-1,2-oxazole CAS No. 2137763-01-8

4-(Azidomethyl)-3-cyclopropyl-1,2-oxazole

Cat. No.: B2907181
CAS No.: 2137763-01-8
M. Wt: 164.168
InChI Key: KSERIWBRPQXVJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azidomethyl)-3-cyclopropyl-1,2-oxazole is a compound that belongs to the class of organic azides. Organic azides are known for their high reactivity and versatility in various chemical reactions. This compound features an azidomethyl group attached to a cyclopropyl-substituted oxazole ring, making it an interesting subject for research in organic chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-3-cyclopropyl-1,2-oxazole typically involves the introduction of the azidomethyl group to a pre-formed cyclopropyl-substituted oxazole. One common method is the nucleophilic substitution reaction where a halomethyl derivative of the oxazole is treated with sodium azide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency. Continuous flow reactors allow for better control over reaction conditions and can handle the potentially hazardous nature of azides more safely than batch processes .

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-3-cyclopropyl-1,2-oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Cycloaddition: Copper(I) catalysts are commonly used in Huisgen cycloaddition reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium azide in DMF or other aprotic solvents.

Major Products

    Triazoles: From cycloaddition reactions.

    Amines: From reduction reactions.

    Substituted Oxazoles: From nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-3-cyclopropyl-1,2-oxazole largely depends on the type of reaction it undergoes. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form triazoles. In reduction reactions, the azide group is converted to an amine, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 4′-(Azidomethyl)-[1,1′-biphenyl]-2-carbonitrile (AZBC)
  • 4′-(Azidomethyl)-[1,1′-biphenyl]-2-carboxamide (AZBX)
  • 4′-(Azidomethyl)-2-carboxylic Acid (AZBA)
  • 2H-tetrazole,5-[4′-(azidomethyl)[1,1′-biphenyl]-2-yl] (AZBT)
  • 4-(Azidomethyl)-2-butyl-5-chloro-1H-imidazole (BCFI Azide)

Uniqueness

4-(Azidomethyl)-3-cyclopropyl-1,2-oxazole is unique due to its cyclopropyl-substituted oxazole ring, which imparts distinct steric and electronic properties compared to other azidomethyl-substituted compounds. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .

Properties

IUPAC Name

4-(azidomethyl)-3-cyclopropyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c8-11-9-3-6-4-12-10-7(6)5-1-2-5/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSERIWBRPQXVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC=C2CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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